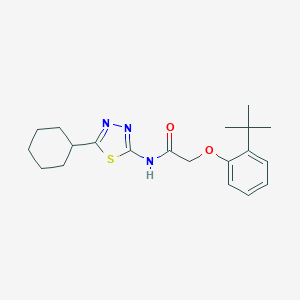

![molecular formula C14H8ClF3N2O2S B284596 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B284596.png)

3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione, also known as CPTIO, is a chemical compound that has been extensively used in scientific research. This compound has gained attention due to its unique properties, which make it an essential tool in various fields of study such as biochemistry, pharmacology, and cell biology.

Mechanism of Action

3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione acts as a NO scavenger by forming a stable adduct with NO, which prevents it from reacting with other molecules. The adduct formed by this compound and NO is stable and can be detected using various analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) and prevent lipid peroxidation. It has also been shown to reduce the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the immune response.

Advantages and Limitations for Lab Experiments

3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione has several advantages as a research tool. It is a stable and highly specific NO scavenger that can be easily synthesized. It can be used in various experimental systems such as cell cultures, animal models, and human studies. However, this compound has some limitations. It can only scavenge NO in its free form and cannot scavenge NO that is bound to proteins or other molecules. Additionally, this compound may have off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the use of 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione in scientific research. One potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. NO has been implicated in the pathogenesis of these diseases, and this compound could be used to study the role of NO in disease progression. Additionally, this compound could be used in the development of new therapies for conditions such as sepsis, where excessive NO production can lead to tissue damage. Further research is needed to explore the potential applications of this compound in various fields of study.

Conclusion:

In conclusion, this compound is a unique compound that has gained attention due to its ability to scavenge NO. It has been extensively used in scientific research and has several potential applications in various fields of study. This compound has several advantages as a research tool, but it also has some limitations. Further research is needed to explore the potential applications of this compound and to address its limitations.

Synthesis Methods

The synthesis of 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione involves the reaction between 4-chloro-3-nitroaniline and trifluoromethanesulfonic anhydride in the presence of sodium bicarbonate. The resulting product is then subjected to a reduction process using iron powder and hydrochloric acid, which yields this compound as a white crystalline powder.

Scientific Research Applications

3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione has been widely used in scientific research as a nitric oxide (NO) scavenger. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. This compound has been shown to effectively scavenge NO, making it an essential tool in studying the roles of NO in various physiological and pathological conditions.

Properties

Molecular Formula |

C14H8ClF3N2O2S |

|---|---|

Molecular Weight |

360.7 g/mol |

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C14H8ClF3N2O2S/c15-11-6-5-8(7-10(11)14(16,17)18)19-13-9-3-1-2-4-12(9)23(21,22)20-13/h1-7H,(H,19,20) |

InChI Key |

VZSAMVLNJPSBSB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

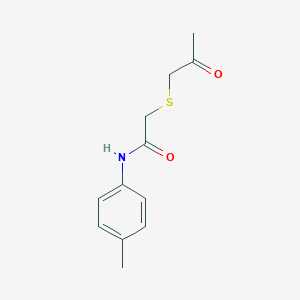

![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)

![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

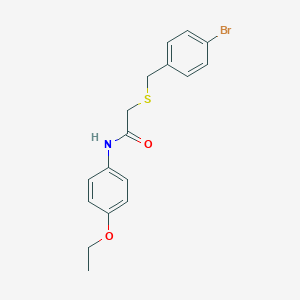

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)

![2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B284523.png)

![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)

![N-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B284527.png)

![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)

![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284534.png)

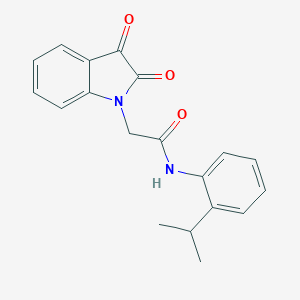

![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284535.png)

![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284536.png)